(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

Stereochemistry Enantiomeric Purity Medicinal Chemistry

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid (CAS 955972-23-3) is a chiral urea derivative that couples a 1,3-benzodioxole pharmacophore to an (S)-phenylalanine scaffold via a methylene-bridged carbamoyl linkage. With a molecular weight of 342.35 Da, XLogP3 of 2.3, and topological polar surface area (TPSA) of 96.9 Ų, the compound occupies a physicochemical space distinct from both its parent amino acid and close structural analogs lacking the methylene spacer.

Molecular Formula C18H18N2O5
Molecular Weight 342.3 g/mol
Cat. No. B12301266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid
Molecular FormulaC18H18N2O5
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H18N2O5/c21-17(22)14(8-12-4-2-1-3-5-12)20-18(23)19-10-13-6-7-15-16(9-13)25-11-24-15/h1-7,9,14H,8,10-11H2,(H,21,22)(H2,19,20,23)
InChIKeyKLNRMQTVVCFJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid: Chiral Urea-Phenylalanine Conjugate for Medicinal Chemistry Procurement


(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid (CAS 955972-23-3) is a chiral urea derivative that couples a 1,3-benzodioxole pharmacophore to an (S)-phenylalanine scaffold via a methylene-bridged carbamoyl linkage [1]. With a molecular weight of 342.35 Da, XLogP3 of 2.3, and topological polar surface area (TPSA) of 96.9 Ų, the compound occupies a physicochemical space distinct from both its parent amino acid and close structural analogs lacking the methylene spacer [2]. It is primarily offered as a research-use-only building block for enzyme inhibitor design and fragment-based drug discovery programs, particularly in neurological and anti-inflammatory target areas [1].

Why Generic Urea-Phenylalanine Conjugates Cannot Substitute for (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid in Research Applications


IMPORTANT CAVEAT: High-strength differential evidence from direct head-to-head biological assays is currently absent from the peer-reviewed literature for this compound. The differentiation presented below relies on quantifiable physicochemical property differences from authoritative databases and class-level inferences from related urea-based inhibitor series. Researchers should verify critical performance parameters under their specific experimental conditions. Despite the limited biological data, covalent structure-level differences—stereochemistry at the α-carbon, presence or absence of the methylene spacer, and the free carboxylic acid terminus—generate measurable differences in lipophilicity, acidity, conformational flexibility, and synthetic utility that preclude simple interchange with generically similar urea-phenylalanine analogs [1][2].

Quantitative Differentiation Evidence for (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid vs. Closest Analogs


Enantiomeric Identity: Defined (2S) Stereocenter vs. Racemic Mixture

The target compound bears a defined (2S) stereocenter at the phenylalanine α-carbon, confirmed by its stereospecific InChI Key (KLNRMQTVVCFJFN-AWEZNQCLSA-N) [1]. The closely related PubChem entry CID 3842153 represents the same connectivity but with undefined stereochemistry, effectively a racemic or stereochemically ambiguous mixture [2]. In urea-based inhibitor series, enantiomeric configuration frequently governs target binding; for example, cyclic urea BACE1 inhibitors exhibited >100-fold potency differences upon stereochemical inversion at analogous positions [3].

Stereochemistry Enantiomeric Purity Medicinal Chemistry

Lipophilicity Modulation: Methylene Spacer Reduces LogP by 0.30 Units

Compared to the direct carbamoyl analog (ChemBase CBID:201069) lacking the benzodioxole-to-urea methylene spacer, the target compound exhibits a computed LogP of 2.13 vs. 2.43 (ΔLogP = –0.30), representing approximately a two-fold reduction in octanol-water partition coefficient [1][2]. This decreased lipophilicity is accompanied by a shift in predicted acid pKa from 3.32 to 3.57 (ΔpKa = +0.25), indicating weaker acidity and a higher proportion of the neutral carboxylic acid species at physiological pH [1][2].

Lipophilicity Physicochemical Properties Drug Design

Drug-Likeness Profile: Balanced Properties Distinct from Parent L-Phenylalanine

The target compound satisfies all Lipinski Rule-of-Five criteria (MW 342.3 Da, LogP 2.13, HBD 3, HBA 5) and exhibits a TPSA of 96.9 Ų [1][2]. This TPSA value lies slightly above the ≤90 Ų threshold associated with favorable CNS penetration [3], suggesting a peripheral-selectivity bias that differentiates it from smaller, more polar in-class compounds. Compared to the parent amino acid L-phenylalanine (MW 165.19 Da, XLogP –1.5, TPSA 63.3 Ų, PubChem CID 6140), the target compound occupies a fundamentally distinct physicochemical space (ΔMW +177.1 Da, ΔLogP +3.63, ΔTPSA +33.6 Ų) [4].

Drug-Likeness Lipinski Rule of Five Blood-Brain Barrier

Free Carboxylic Acid Derivatization Handle vs. Methyl Ester Analogs

The target compound presents a free carboxylic acid group directly available for amide coupling, esterification, or salt formation without a deprotection step [1]. The methyl ester analog (methyl (2R)-2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]amino}-3-phenylpropanoate, ChemBase CBID:119673) requires prior saponification, introducing an additional synthetic step that can compromise yield or stereochemical integrity at the α-carbon [2]. This difference directly impacts the efficiency of generating focused compound libraries for structure-activity relationship (SAR) exploration.

Derivatization Synthetic Utility Medicinal Chemistry

Conformational Flexibility: Additional Rotatable Bond via Methylene Spacer

The methylene spacer between the benzodioxole ring and the urea linkage increases the rotatable bond count from 5 (direct carbamoyl analog, ChemBase CBID:201069) to 6 (target compound, ChemBase CBID:198926) [1][2]. In cyclic urea BACE1 inhibitor series, modulation of linker flexibility between the P3 and P2' positions enabled >100-fold potency improvements by allowing optimal accommodation within the enzyme active site [3]. While direct target engagement data for this specific compound are not available, the additional rotatable bond represents a quantifiable structural parameter that can be exploited in structure-based design.

Conformational Flexibility Binding Entropy Scaffold Optimization

High-Value Application Scenarios for (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid in Research and Early Discovery


Enantioselective Enzyme Inhibitor Lead Optimization

The defined (2S) stereochemistry provides a single-enantiomer starting point for SAR studies targeting serine hydrolases or cysteine proteases, where stereochemistry at the P1 phenylalanine position is known to critically influence potency and selectivity [1][2]. Researchers can use this compound as a stereochemically pure warhead scaffold for fragment growing, avoiding the analytical and pharmacological complications of racemic mixtures.

Focused Library Synthesis Leveraging the Free Carboxylic Acid Handle

The free –COOH group enables direct amide coupling with diverse amine-containing fragments without deprotection, accelerating the construction of focused compound libraries for high-throughput screening [1]. This contrasts with ester-protected analogs that require additional synthetic manipulation, reducing overall library generation time and cost per compound.

Physicochemical Property-Driven Lead Selection for Peripheral Targets

With a LogP of 2.13 and TPSA of 96.9 Ų—slightly above the CNS-penetrant threshold—the compound is well-suited for programs targeting peripheral enzymes or receptors where blood-brain barrier exclusion is desirable to minimize CNS-related side effects [2][3]. Its Lipinski-compliant profile ensures compatibility with standard oral bioavailability expectations during lead optimization.

Linker-Scaffold Probing in Structure-Based Drug Design

The methylene spacer between the benzodioxole ring and the urea pharmacophore introduces flexibility that can be systematically varied to map optimal binding geometries in enzyme active sites [1][2]. Medicinal chemists can exploit this rotatable bond count difference (6 vs. 5 in the direct carbamoyl analog) to explore conformational space and enthalpy–entropy compensation in target engagement.

Quote Request

Request a Quote for (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.